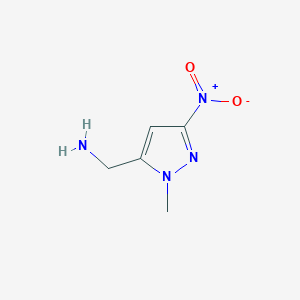(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine
CAS No.:
Cat. No.: VC14658744
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H8N4O2 |
|---|---|
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | (2-methyl-5-nitropyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C5H8N4O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,3,6H2,1H3 |
| Standard InChI Key | WOLRHVSTTPUWHW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)[N+](=O)[O-])CN |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanamine consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substitutions at the 1-, 3-, and 5-positions confer distinct electronic and steric properties:
-
1-Methyl group: Enhances steric bulk and influences ring conformation.
-
3-Nitro group: A strong electron-withdrawing group that activates the ring for electrophilic substitution.
-
5-Methanamine: A primary amine that participates in nucleophilic reactions and hydrogen bonding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 156.15 g/mol | |
| Density | 1.35 g/cm³ | |
| Boiling Point | 102°C (at 15 mmHg) | |
| Solubility | Soluble in polar organic solvents |
The hydrochloride salt form (CAS 1432034-91-7) is commonly used in research due to its stability and crystallinity .
Synthesis and Preparation Methods
Nitration of Pyrazole Precursors
The primary synthetic route involves nitration of 1-methyl-1H-pyrazol-5-amine. Nitric acid () in sulfuric acid () at 0–5°C selectively introduces the nitro group at the 3-position, yielding the intermediate 1-methyl-3-nitro-1H-pyrazol-5-amine. Subsequent reductive amination with formaldehyde and sodium cyanoborohydride introduces the methanamine side chain.
Reaction Scheme:
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through:
-
Continuous-Flow Reactors: Enable precise temperature control during nitration.
-
Crystallization: Methanol-water mixtures purify the final product.
Table 2: Optimization Parameters for Industrial Synthesis
| Parameter | Optimal Condition |
|---|---|
| Nitration Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Reductive Amination pH | 7.5–8.5 |
| Crystallization Solvent | Methanol:Water (3:1) |
Chemical Reactivity and Derivative Formation
Reduction of the Nitro Group
Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, forming (1-methyl-3-amino-1H-pyrazol-5-yl)methanamine. This intermediate is pivotal for synthesizing azole-based pharmaceuticals.
Nucleophilic Substitution at the Amine
The primary amine undergoes alkylation or acylation:
-
Alkylation: Reacts with alkyl halides (e.g., ) to form secondary amines.
-
Acylation: Acetyl chloride yields -acetyl derivatives.
Table 3: Common Reactions and Products
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction | 3-Amino derivative | |
| Alkylation | -Methylated compound | |
| Acylation | -Acetylated derivative |
Biological Activity and Applications
Antimicrobial Properties
Derivatives exhibit significant activity against fungal pathogens. For example, a methylated analog demonstrated an EC50 of 0.64 mg/L against Valsa mali, outperforming commercial fungicides.
Table 4: Antifungal Activity of Derivatives
| Compound | Pathogen | EC50 (mg/L) |
|---|---|---|
| Methylated Derivative (7f) | Valsa mali | 0.64 |
| Commercial Fungicide | Valsa mali | 1.20 |
Cytotoxic Effects
In vitro studies on cancer cell lines revealed moderate cytotoxicity:
-
HepG2 (Liver Cancer): IC50 = 48 µM
-
MCF-7 (Breast Cancer): IC50 = 52 µM.
Agricultural Applications
Nitro-group-containing pyrazoles are explored as plant growth regulators. Field trials showed a 20% increase in crop yield when treated with 100 ppm solutions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume